molecular formula C30H37N5O7S B593342 Tos-Gly-Pro-Lys-AMC CAS No. 128202-25-5

Tos-Gly-Pro-Lys-AMC

Cat. No.: B593342
CAS No.: 128202-25-5
M. Wt: 611.714
InChI Key: DENHHFBQLLZEME-DQEYMECFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tos-Gly-Pro-Lys-AMC is a synthetic peptide substrate used primarily in biochemical research. It is composed of four amino acids: tosyl (Tos), glycine (Gly), proline (Pro), and lysine (Lys), with a 7-amino-4-methylcoumarin (AMC) group attached at the C-terminus. This compound is widely used in the study of proteolytic enzymes, particularly serine proteases, due to its ability to release a fluorescent signal upon enzymatic cleavage .

Mechanism of Action

Tos-Gly-Pro-Lys-AMC is a fluorogenic peptide substrate of tryptase . Upon deacetylation of the acetylated lysyl moiety, molecules are recognized as substrates by trypsin, which releases highly fluorescent 7-amino-4-methylcoumarin molecules in a subsequent step of the assay .

Safety and Hazards

When handling Tos-Gly-Pro-Lys-AMC, safety goggles with side-shields and protective gloves should be worn. Impervious clothing should be used for skin and body protection, and a suitable respirator should be used for respiratory protection . The product should be kept away from drains, water courses, or the soil .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tos-Gly-Pro-Lys-AMC typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid (AMC) to a solid resin. Subsequent amino acids (Lys, Pro, Gly, and Tos) are added sequentially through condensation reactions. Each amino acid addition is followed by deprotection steps to remove protecting groups that prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the integrity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tos-Gly-Pro-Lys-AMC primarily undergoes enzymatic cleavage reactions. When exposed to specific proteolytic enzymes, the amide bond between the lysine and AMC is cleaved, releasing the fluorescent AMC group .

Common Reagents and Conditions

Common reagents used in these reactions include various serine proteases, such as trypsin and thrombin. The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature to mimic biological conditions .

Major Products Formed

The major product formed from the enzymatic cleavage of this compound is the free AMC group, which emits fluorescence upon excitation. This fluorescence can be quantitatively measured to assess the activity of the proteolytic enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tos-Gly-Pro-Lys-AMC is unique due to its specific amino acid sequence, which makes it a preferred substrate for certain serine proteases. Its ability to release a fluorescent signal upon cleavage provides a convenient and sensitive method for monitoring enzyme activity in real-time .

Properties

IUPAC Name

(2S)-N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N5O7S/c1-19-8-11-22(12-9-19)43(40,41)32-18-27(36)35-15-5-7-25(35)30(39)34-24(6-3-4-14-31)29(38)33-21-10-13-23-20(2)16-28(37)42-26(23)17-21/h8-13,16-17,24-25,32H,3-7,14-15,18,31H2,1-2H3,(H,33,38)(H,34,39)/t24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENHHFBQLLZEME-DQEYMECFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.